N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-4-5-9-20(3)17(23)16-12(2)21-11-15(19-18(21)26-16)13-7-6-8-14(10-13)22(24)25/h6-8,10-11H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVFKQDYMXFSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the condensation of appropriate thiazole and imidazole derivatives. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as piperidine . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the compound's potential as an antimycobacterial agent. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have shown promising results against Mycobacterium tuberculosis. The compound's structural similarity to other active agents suggests it may inhibit the growth of this pathogen effectively. In vitro testing has indicated that certain derivatives exhibit low IC50 values, indicating high potency against M. tuberculosis .
Antimicrobial Properties
Research has also explored the antimicrobial properties of compounds related to N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide. Various studies have reported that these compounds demonstrate significant antibacterial and antifungal activities against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
Study 1: Antitubercular Activity
A study conducted by Chitti et al. evaluated several benzo-[d]-imidazo-[2,1-b]-thiazole derivatives for their antitubercular activity. Among these compounds, one with a similar structure to this compound was noted for its IC90 value of 7.05 μM against M. tuberculosis H37Ra .
Study 2: Synthesis and Evaluation of Thiazole Derivatives
Another investigation focused on synthesizing novel thiazole derivatives and assessing their biological activities. The study found that certain derivatives exhibited potent antimicrobial effects and could serve as templates for further drug development .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimycobacterial | Effective against Mycobacterium tuberculosis with low IC50 values. |
| Antimicrobial | Significant activity against various bacterial strains and fungi. |
| Drug Development | Potential for further modifications to enhance efficacy and reduce toxicity. |
Mechanism of Action
The mechanism of action of N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights critical differences between the target compound and its analogs:
*Calculated based on molecular formula.
†Estimated based on analog data ().
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP (~3.45) is comparable to its 4-acetamidophenyl analog (logP 3.4579), suggesting moderate membrane permeability. Fluorinated analogs () likely exhibit higher logP values due to trifluoromethyl groups .
- Solubility : The pyridylmethyl analog () may have improved aqueous solubility due to the basic nitrogen in the pyridine ring.
- Polar Surface Area (PSA) : The 4-acetamidophenyl analog’s higher PSA (89.176 Ų) indicates reduced blood-brain barrier penetration compared to the target compound .
Biological Activity
N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
This compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 372.44 g/mol |
| Molecular Formula | C18H20N4O3S |
| SMILES | CCCC(N(C)C(c1c(C)n2cc(c3cccc(c3)N+=O)nc2s1)=O |
| LogP | 3.713 |
| Polar Surface Area | 59.224 Ų |
| Hydrogen Bond Acceptors | 7 |
Anticancer Activity
Recent studies have indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have been shown to inhibit focal adhesion kinase (FAK) phosphorylation in pancreatic cancer models. FAK is overexpressed in several cancer types and is a critical target for therapeutic intervention. For instance, compounds with structural similarities demonstrated IC50 values ranging from 0.59 to 2.81 μM in various cancer cell lines, indicating potent antiproliferative effects .
Anti-Tuberculosis Activity
In a related study focusing on imidazo[2,1-b][1,3,4]thiadiazole derivatives, certain compounds exhibited significant anti-tubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL. The presence of specific substituents on the imidazo ring enhanced the biological activity against tuberculosis .
Antibacterial and Antifungal Properties
The compound's derivatives have also been evaluated for antibacterial and antifungal activities. In vitro studies revealed promising results against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial activity .
Study on Antitumor Activity
A study published in PubMed evaluated a series of imidazo[2,1-b][1,3]thiadiazole compounds for their cytotoxic effects on mesothelioma cell lines. The results indicated that these compounds not only inhibited cell proliferation but also reduced cell migration by targeting FAK pathways .
Synthesis and Evaluation of Derivatives
Research conducted on the synthesis of new derivatives highlighted the importance of structural modifications in enhancing biological activity. For example, specific substitutions on the imidazo ring led to improved anti-tubercular efficacy while maintaining low toxicity profiles against normal cell lines .
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 1.2–2.3 ppm), and carboxamide carbonyls (δ 165–170 ppm).
- Mass spectrometry : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns.
- IR spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹).
- Elemental analysis : Validate purity (>95%) via C/H/N ratios .
How should researchers resolve contradictory data in spectroscopic analysis?
Advanced Research Question
Contradictions (e.g., overlapping NMR signals) are addressed via:
- 2D NMR techniques : HSQC and HMBC to correlate proton and carbon signals.
- Isotopic labeling : Track reaction intermediates (e.g., 15N labeling for amide groups).
- Cross-validation : Compare experimental data with computational simulations (DFT calculations).
For example, ambiguity in methyl group assignments can be resolved using NOESY to probe spatial proximity .
What methodologies are used to evaluate the biological activity of this compound?
Basic Research Question
- In vitro assays :
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli).
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition).
- Cytotoxicity : MTT assay on cancer cell lines (IC50 values).
- Structural-activity relationships (SAR) : Compare activity of analogs with varied substituents (e.g., nitro vs. methoxy groups) .
How do electronic effects of substituents influence reaction outcomes in synthesis?
Advanced Research Question
Substituents dictate product selectivity via electronic and steric effects:
- Electron-withdrawing groups (EWG) : Enhance electrophilicity of aryl glyoxals, favoring cyclization (e.g., nitro groups increase imidazo-thiazole yield).
- Electron-donating groups (EDG) : Promote side reactions (e.g., oxybis-ethanone formation).
- Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce reaction rates but improve regioselectivity.
Case study : 3-Nitrophenyl groups enhance π-π stacking in the target compound, confirmed by X-ray crystallography .
What strategies are employed for in vivo evaluation of this compound?
Advanced Research Question
- Pharmacokinetics :
- ADME profiling : Plasma stability (e.g., incubation with liver microsomes).
- Bioavailability : Oral vs. intravenous administration in rodent models.
- Toxicity studies : Histopathology and serum biomarkers (ALT/AST levels).
- Mechanistic studies : Radiolabeled analogs (e.g., 14C) to track tissue distribution .
How can researchers validate the purity of intermediates during synthesis?
Basic Research Question
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
- Melting point analysis : Sharp melting ranges (e.g., 238–271°C) indicate homogeneity.
- TLC monitoring : Hexane/ethyl acetate systems to track reaction progress.
- Recrystallization : Use ethanol/water mixtures to remove impurities .
What computational tools aid in predicting the biological activity of this compound?
Advanced Research Question
- Molecular docking : AutoDock Vina to simulate binding to target proteins (e.g., HIV-1 protease).
- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors.
- MD simulations : GROMACS to study stability in lipid bilayers (for membrane permeability prediction).
Validation : Compare computational predictions with experimental IC50 values .
How are structural modifications used to enhance metabolic stability?
Advanced Research Question
- Fluorination : Introduce trifluoromethyl groups (e.g., ND-12025 in ) to reduce oxidative metabolism.
- Bioisosteric replacement : Replace ester groups with amides (e.g., ) to resist esterase cleavage.
- Prodrug strategies : Mask polar groups (e.g., phosphate esters) for improved absorption.
Case study : Carboxamide derivatives show prolonged half-life in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
